molecular formula C16H15BrN2O5 B4112796 2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide

2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B4112796
M. Wt: 395.20 g/mol
InChI Key: NEVOGMDFHJSQOZ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group and a methoxy-nitrophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide typically involves a multi-step process:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: 4-bromophenol is then reacted with 2-bromopropane in the presence of a base like potassium carbonate to form 2-(4-bromophenoxy)propane.

    Nitration: The next step involves the nitration of 2-methoxyphenol using a mixture of concentrated sulfuric acid and nitric acid to form 2-methoxy-4-nitrophenol.

    Amidation: Finally, the 2-(4-bromophenoxy)propane is reacted with 2-methoxy-4-nitrophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group in the methoxy-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, water, and acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of 2-(4-bromophenoxy)-N-(2-methoxy-4-aminophenyl)propanamide.

    Oxidation: Formation of 2-(4-bromophenoxy)-N-(2-hydroxy-4-nitrophenyl)propanamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy and nitrophenyl groups can facilitate binding to specific sites, while the amide linkage provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromophenoxy)-N-(2-hydroxy-4-nitrophenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide is unique due to the combination of bromophenoxy and methoxy-nitrophenyl groups, which confer specific chemical and biological properties. The presence of the bromine atom can influence reactivity and binding affinity, making it distinct from its analogs.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c1-10(24-13-6-3-11(17)4-7-13)16(20)18-14-8-5-12(19(21)22)9-15(14)23-2/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVOGMDFHJSQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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